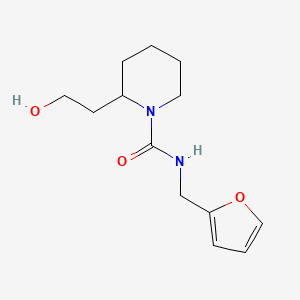![molecular formula C17H24N2O2 B6639898 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea](/img/structure/B6639898.png)
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea, also known as INDU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Applications De Recherche Scientifique
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea has been found to have potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been found to have herbicidal and growth-promoting effects on plants. 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea has also been studied for its potential use in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that plays a role in inflammation, while PPARγ is a nuclear receptor that regulates gene expression and is involved in various physiological processes.
Biochemical and Physiological Effects:
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of COX-2. It has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its solubility in water is limited, which may affect its bioavailability and make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea and its effects on different physiological systems.
Méthodes De Synthèse
The synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea involves the reaction of 2-hydroxyindan-1-one with 1-methylcyclopentylmagnesium bromide, followed by the reaction with N,N-dimethylformamide dimethyl acetal and subsequent treatment with urea. The final product is obtained by acidification and extraction.
Propriétés
IUPAC Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(8-4-5-9-17)11-18-16(21)19-15-13-7-3-2-6-12(13)10-14(15)20/h2-3,6-7,14-15,20H,4-5,8-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVUYSXKAPSVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CNC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea](/img/structure/B6639843.png)

![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)


![2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol](/img/structure/B6639869.png)
![(4-Fluorophenyl)-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6639875.png)
![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6639878.png)
![2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B6639892.png)
![4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile](/img/structure/B6639905.png)
![4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B6639908.png)
![4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide](/img/structure/B6639911.png)